4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure, which is further substituted with a trifluoromethyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives.
Formation of the Morpholine Ring: The morpholine ring is introduced through cyclization reactions involving appropriate diols and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and trifluoromethylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrimidine derivatives.
Scientific Research Applications
4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: It may be used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine and morpholine rings contribute to its overall stability and solubility. The compound may inhibit or activate specific pathways, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their diverse biological activities.
Triazole-Pyrimidine Hybrids: These hybrids exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other pyrimidine derivatives. The combination of the piperazine and morpholine rings also contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C17H20F3N7O |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H20F3N7O/c18-17(19,20)13-1-2-21-16(24-13)27-5-3-25(4-6-27)14-11-15(23-12-22-14)26-7-9-28-10-8-26/h1-2,11-12H,3-10H2 |
InChI Key |
NOTRSPOCRDFXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.